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Compound of Interest

Compound Name: Caramel

Cat. No.: B088784

This technical support center provides troubleshooting guidance and answers to frequently
asked questions for professionals engaged in the research and development of high-solid
caramel formulations.

Frequently Asked Questions (FAQS)

Q1: What is the primary factor controlling the viscosity of high-solid caramel?

The single most critical factor is the final moisture content of the caramel.[1] Viscosity has an
inverse relationship with moisture content; as moisture decreases, viscosity increases
significantly. The final moisture is directly controlled by the final cooking temperature.[2][3][4][5]

Q2: How do different types of sugars, like sucrose and glucose syrup, affect viscosity?

Sugars are the primary bulk ingredients and contribute significantly to viscosity.[6] Glucose
syrup, in particular, increases the bulk viscosity and, importantly, helps prevent the
crystallization of sucrose (graining) by hindering the molecular mobility of sugar crystal seeds.
[2] The ratio of sucrose to glucose syrup is a key formulation parameter for controlling both
texture and viscosity.[2]

Q3: What is the role of milk proteins in caramel rheology?

Milk proteins, primarily casein, provide structure by forming a network throughout the
amorphous sugar matrix.[2] They also play a crucial role in emulsifying and stabilizing fat
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droplets.[2][7] Increasing the amount of dairy proteins can help increase viscosity and reduce
"cold flow," which is the undesirable change in a product's shape during storage.[8]

Q4: Can viscosity be modified after the cooking process?

Post-cooking modifications are limited. The fundamental viscosity is set by the formulation and
the cooking process which determines the final solids concentration. However, incorporating
texture modifiers like hydrocolloids (e.g., carrageenan, gellan gum) into the formulation can
build in specific rheological properties, such as shear-thinning behavior and increased viscosity
at rest, to control issues like cold flow.[4][9][10]

Q5: What is "cold flow" and how can it be controlled?

Cold flow is the gradual, irreversible deformation of caramel under its own weight during
storage at ambient temperatures.[11] It is typically a result of excessively high moisture content
or an insufficient structural network. Control measures include:

Increasing the final cook temperature to reduce moisture.[8]

Increasing the concentration of milk proteins.[8][12]

Using a fat with a higher melting point.[8]

Incorporating hydrocolloids like carrageenan, which can substantially reduce cold flow even
in caramels with relatively high water content.[4][9]

Troubleshooting Guide

Problem: Final product viscosity is too high.
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Possible Cause

Recommended Solution(s)

Low Moisture Content

The most common cause. The caramel was
likely cooked to too high a temperature. Verify
and calibrate temperature probes. Reduce the
final cook temperature in subsequent batches.
[13]

Incorrect Sugar Profile

An excessively high ratio of sucrose to glucose
syrup can lead to a harder, more viscous
texture. Review the formulation and consider

adjusting the mono- to disaccharide ratio.[13]

Excessive Protein Content

While beneficial for structure, very high levels of
milk proteins can lead to excessive viscosity.
Evaluate the protein concentration in the

formulation.

Problem: Final product viscosity is too low, leading to "cold flow".
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Possible Cause

Recommended Solution(s)

High Moisture Content

The caramel was undercooked. Increase the
final cook temperature to drive off more water.[8]
Ensure the heating profile is adequate to reach

the target temperature.

Insufficient Milk Solids

A weak protein network provides inadequate
structure. Increase the amount of milk solids
(e.g., sweetened condensed milk, milk powder)
in the formulation.[8][12]

Low Solid Fat Content (SFC)

The fat system may be too soft at storage
temperature. Replace the current fat with one
that has a higher melting point and higher solid

fat content at ambient temperatures.[8]

Lack of Hydrocolloids

The formulation may lack sufficient texturizers.
Incorporate hydrocolloids like k-carrageenan or
gellan gum to increase resting viscosity and
elasticity.[4][9][10]

Problem: Caramel has a grainy texture.
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Possible Cause Recommended Solution(s)

An improper ratio of sucrose to glucose syrup
can allow sucrose to crystallize. Increase the
o proportion of glucose syrup or other invert
Sugar Crystallization
sugars.[2][6] Ensure all sugar crystals are fully
dissolved before the vigorous boiling stage

begins.[14]

A low pH (acidic condition) can cause milk

proteins to denature and aggregate. Check the
Protein Aggregation pH of all ingredients, including water. Add

buffering agents like sodium citrate or baking

soda if necessary.[13]

Undissolved sugar crystals or other particulates
N can act as nucleation sites for crystallization.
Impurities ) ]
Ensure the cooking vessel is clean and free of

residual sugar from previous batches.[14]

Data Presentation
Table 1: Impact of Final Cooking Temperature on Caramel Moisture Content
This table summarizes the relationship between the final temperature reached during cooking

and the resulting moisture content of the caramel. As temperature increases, more water
evaporates, leading to a lower final moisture percentage.

Final Cooking Temperature (°C) Final Moisture Content (% wiw)
108 17.31 £ 0.53

115 ~11.0 (estimated)

118 ~9.0 (estimated)

120 7.52+0.17

Data derived from experimental results

published in scientific literature.[2]
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Table 2: Effect of Hydrocolloid Addition on Caramel Rheology

This table illustrates how the incorporation of hydrocolloids can modify the flow properties of
caramel, transitioning it from a near-Newtonian fluid to a shear-thinning (non-Newtonian)

material.
Caramel Flow Behavior Consistency Index .
. Rheological Effect
Formulation Index (n) (k)
Control (No Essentially Newtonian
) ~1.0 Low i
Hydrocolloid) behavior.[3][4][7]
Becomes shear-
With Gellan Gum <1.0 Increased thinning and more
elastic.[4][7]
Becomes shear-
) thinning; highly
With k-Carrageenan <1.0 Increased

effective at preventing
cold flow.[4][9]

Note: A flow behavior
index (n) of 1
indicates a Newtonian
fluid. A value less than
1 indicates shear-
thinning behavior,
where viscosity
decreases as shear

rate increases.

Visualizations and Workflows

© 2025 BenchChem. All rights reserved. 6/12 Tech Support


https://www.benchchem.com/product/b088784?utm_src=pdf-body
https://www.benchchem.com/product/b088784?utm_src=pdf-body
https://www.researchgate.net/publication/235720262_The_Rheology_of_Caramel
https://eprints.nottingham.ac.uk/11837/
https://www.researchgate.net/profile/Giuseppina-Barra/publication/235720262_The_Rheology_of_Caramel/links/56f5481d08ae38d710a0d4fa/The-Rheology-of-Caramel.pdf
https://eprints.nottingham.ac.uk/11837/
https://www.researchgate.net/profile/Giuseppina-Barra/publication/235720262_The_Rheology_of_Caramel/links/56f5481d08ae38d710a0d4fa/The-Rheology-of-Caramel.pdf
https://eprints.nottingham.ac.uk/11837/
https://eprints.nottingham.ac.uk/11837/1/Phd_thesis_Giuseppina_Barra.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b088784?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“G“@ Troubleshooting & Optimization

Check Availability & Pricing

Key Factors Influencing Caramel Viscosity

Formulation Ingredients

Sugars
(Sucrose/Glucose Syrup Ratio)

Milk Proteins
(Casein, Whey)

Hydrocolloids
(e.g., Carrageenan)

o Intermediate Properties
(Content & SFC) > Y v
Structural Network

(Protein & Sugar Matrix)
Processing [Parameters *A |

Maittard RXm > )
Cooking | Emulsion
. Stabili
Time > ability

Affects Protein

Aggregation Final Moisture
System pH Content
Mixing / Shear

Cooking
Temperature

Final Product
VISCOSITY

I Major Impact

Controls

Click to download full resolution via product page

Caption: Logical diagram of key factors affecting caramel viscosity.
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Troubleshooting Workflow: High Viscosity
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Caption: Troubleshooting workflow for addressing high viscosity.
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Key Experimental Protocols

1. Protocol: Determination of Moisture Content (Vacuum Oven Method)

This protocol outlines the standard method for determining the percentage of water in a
caramel sample.

» Objective: To accurately measure the final moisture content, which is a critical parameter for
viscosity and texture.[7]

e Apparatus:
o Forced-air vacuum oven
o Analytical balance (accurate to 0.0001 g)
o Aluminum moisture tins with lids
o Desiccator
» Methodology:

o Pre-dry the empty moisture tins and lids in the oven for 1 hour at 102°C, then cool in a
desiccator for 30 minutes.

o Weigh an empty, dry tin with its lid (W1).

o Add approximately 2-3 g of the caramel sample to the tin. To facilitate drying, spread the
sample into a thin layer. Record the weight of the tin, lid, and sample (W2).

o Place the tin with the lid ajar in the vacuum oven.
o Dry the sample for 16 hours at 70°C under a vacuum of at least 25 inches of Hg.[7]

o After drying, release the vacuum, securely place the lid on the tin, and transfer it to a
desiccator to cool for 30 minutes.

o Weigh the cooled tin, lid, and dried sample (W3).
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 Calculation: % Moisture = [(W2 - W3) / (W2 - W1)] * 100
2. Protocol: Viscosity Measurement (Rotational Rheometry)

This protocol describes a general procedure for characterizing the flow behavior of caramel
using a rotational rheometer.

» Objective: To measure the shear viscosity of the caramel as a function of shear rate and
temperature.[3][7][9]

e Apparatus:

o Controlled-stress or controlled-rate rotational rheometer with a Peltier temperature control
system.

o Parallel plate or cone-and-plate geometry (e.g., 40 mm diameter).
o Methodology:

o Sample Loading: Heat the caramel sample to a temperature where it is easily pourable
(e.g., 60-80°C) to ensure it is homogenous. Place an appropriate amount of the sample
onto the center of the rheometer's lower plate.

o Geometry Gap: Lower the upper geometry to the desired gap setting (e.g., 1 mm for
parallel plates). Trim any excess sample from the edge of the geometry to ensure accurate
measurement.

o Equilibration: Allow the sample to rest and equilibrate at the target measurement
temperature (e.g., 40°C) for at least 5 minutes to ensure thermal and structural stability.

o Flow Sweep Test: Perform a steady-state flow sweep. Program the rheometer to ramp the
shear rate over a defined range (e.g., 0.1 to 100 s~1). Record the corresponding shear
stress and calculate the viscosity at each point.

o Data Analysis: Plot viscosity (Pa-s) versus shear rate (s~1) on a logarithmic scale. For a
Newtonian caramel, the viscosity will be constant. For a shear-thinning caramel (e.g., one
with hydrocolloids), viscosity will decrease as the shear rate increases.[7]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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